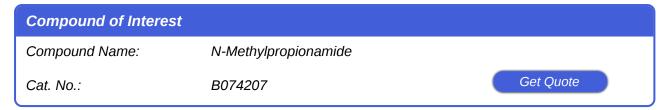


N-Methylpropionamide: A Comprehensive Technical Guide for Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

N-Methylpropionamide (NMPA) is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of its chemical properties, synthesis, and its role as a building block in the creation of complex molecules.

Core Properties of N-Methylpropionamide

N-Methylpropionamide is a colorless, odorless, and neutral liquid at room temperature.[1] Its physical and chemical properties make it a valuable solvent and reactant in various chemical transformations.[2][3]



Property	Value	References
CAS Number	1187-58-2	[3][4]
Molecular Formula	C ₄ H ₉ NO	[4]
Molecular Weight	87.12 g/mol	[4]
Appearance	Clear, colorless liquid	[2][3]
Melting Point	-43 °C	[5]
Boiling Point	146 °C at 90 mmHg	[5]
Density	0.931 g/mL at 25 °C	[5]
Solubility	Very soluble in water	[2]
Stability	Stable under normal temperatures and pressures	[2][3]

Synthesis of N-Methylpropionamide

The primary method for synthesizing **N-Methylpropionamide** is through the condensation reaction of methylamine with either propionic acid or an activated derivative like propionyl chloride.

General Synthesis Workflow

The synthesis of **N-Methylpropionamide** from an acid chloride and an amine follows a nucleophilic acyl substitution mechanism.





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General mechanism for **N-Methylpropionamide** synthesis.

Experimental Protocol: Synthesis from Propionyl Chloride and Methylamine

This protocol outlines a general procedure for the synthesis of N-methylamides from acid chlorides and amines.[2][6]

Materials:

- Propionyl chloride
- Methylamine (2 equivalents) or Methylamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Apparatus for inert atmosphere reaction

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (or methylamine and the non-nucleophilic base) in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.



- Slowly add propionyl chloride to the cooled solution with vigorous stirring. An exothermic reaction is expected.[7]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up by washing with water and a mild acid to remove excess amine and base.
- The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- The crude N-Methylpropionamide can be purified by fractional distillation under reduced pressure.[1]

Quantitative Data:

Reactant 1	Reactant 2	Base (if applicabl e)	Solvent	Temperat ure	Yield	Referenc e
Propionyl Chloride	Methylamin e (2 eq.)	-	Dichlorome thane	0 °C to RT	High	[6]
Propionyl Chloride	Methylamin e (1 eq.)	Triethylami ne (1.1 eq.)	Tetrahydrof uran	0 °C to RT	High	[6]

N-Methylpropionamide as a Chemical Intermediate

N-Methylpropionamide serves as a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] [4]

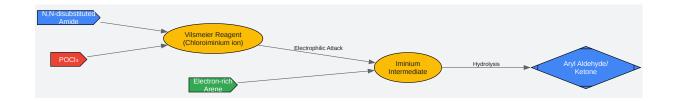
Vilsmeier-Haack Reaction



The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds using a Vilsmeier reagent, which is formed from a substituted amide and phosphorus oxychloride. While N,N-dimethylformamide (DMF) is commonly used, other N,N-disubstituted amides can also be employed.

Reaction Mechanism:

- Formation of the Vilsmeier Reagent: The substituted amide reacts with phosphorus oxychloride to form a chloroiminium ion (the Vilsmeier reagent).
- Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent.
- Intermediate Formation: An iminium intermediate is formed.
- Hydrolysis: The iminium intermediate is hydrolyzed during workup to yield the corresponding aldehyde or ketone.



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Vilsmeier-Haack reaction pathway.

Experimental Protocol (General Procedure for Aromatic Formylation):[7][8]

Materials:

• N-Methylformanilide (as an example of a substituted amide)



- Phosphorus oxychloride (POCl₃)
- Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
- Anhydrous solvent (e.g., DMF)
- Ice, water, sodium acetate

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCI₃ dropwise to a cooled (0 °C) solution of Nmethylformanilide in the solvent.
- Once the Vilsmeier reagent has formed, add the electron-rich aromatic substrate to the reaction mixture.
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
- After the reaction is complete, pour the mixture onto crushed ice.
- Neutralize the solution with a base, such as a saturated aqueous solution of sodium acetate, to precipitate the product.
- Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Substrate	Amide	Reagent	Solvent	Temperat ure	Yield	Referenc e
N,N- Dimethylan iline	N,N- Dimethylfor mamide	POCl₃	DMF	0 °C to RT	77%	[7]
Anthracene	N- Methylform anilide	POCl₃	-	-	-	[6]



Synthesis of Thioamides

N-Methylpropionamide can be converted to its corresponding thioamide, N-methylpropanethioamide, using a thionating agent such as Lawesson's reagent. Thioamides are important intermediates in the synthesis of various heterocyclic compounds.

Experimental Protocol (General Procedure for Thionation):[2]

Materials:

- N-Methylpropionamide
- Lawesson's reagent (0.5 equivalents)
- Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

- In a round-bottom flask, dissolve Lawesson's reagent in the anhydrous solvent.
- In a separate flask, dissolve **N-Methylpropionamide** in the same solvent.
- Slowly add the N-Methylpropionamide solution to the Lawesson's reagent solution at room temperature with continuous stirring.
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography.

Amide	Thionating Agent	Solvent	Conditions	Yield	Reference
N-methyl-2- propenamide	Lawesson's Reagent	THF	Reflux	High	[2]



Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

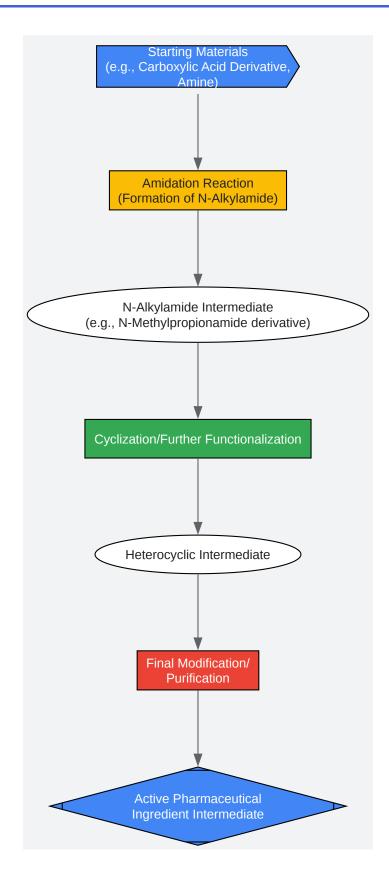
N-alkylamides are common structural motifs in many pharmaceutical compounds. While a direct multi-step synthesis of a specific API starting from **N-Methylpropionamide** with a complete experimental protocol is not readily available in the searched literature, its role as a precursor can be illustrated through the synthesis of related structures. For instance, the synthesis of the anticonvulsant drug Ethosuximide involves the formation of a succinimide ring, a cyclic diamide structure. The synthesis starts from methyl ethyl ketone and cyanoacetic ester, and while **N-Methylpropionamide** is not a direct starting material, the principles of amide bond formation are central to the synthesis of such heterocyclic drugs.[9][10][11]

The general importance of N-substituted amides as intermediates is highlighted in the synthesis of various APIs, where the amide bond is introduced at a key step. For example, in the synthesis of the local anesthetic Lidocaine, an amide bond is formed between 2,6-dimethylaniline and α -chloroacetyl chloride.[12]

Illustrative Workflow: Multi-step Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate where an N-alkylamide plays a central role.





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Generalized workflow for API intermediate synthesis.



Conclusion

N-Methylpropionamide is a chemical intermediate with a well-established role in organic synthesis. Its straightforward synthesis and the reactivity of the amide functional group make it a valuable tool for constructing a wide range of organic molecules, from simple derivatives to complex pharmaceutical compounds. This guide provides a foundational understanding of its properties, synthesis, and applications, offering researchers and drug development professionals a valuable resource for their work.

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